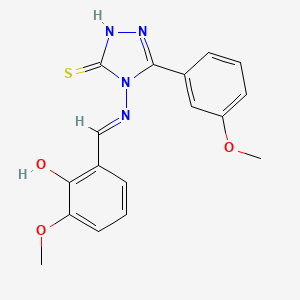
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione is a complex organic compound featuring a cyclohexane ring substituted with a furan ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-2-((5-(4-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione
- 5,5-Dimethyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione
Uniqueness
5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
392318-81-9 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H17NO5/c1-19(2)10-16(21)15(17(22)11-19)9-14-6-7-18(25-14)12-4-3-5-13(8-12)20(23)24/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
NKJXNWAALQLSRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


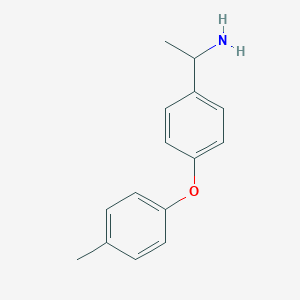
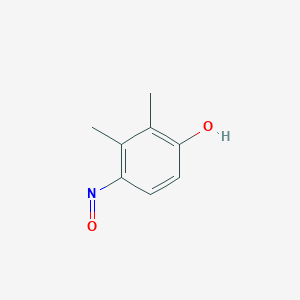
![3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086791.png)
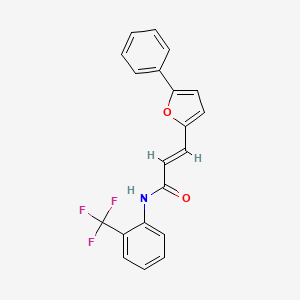
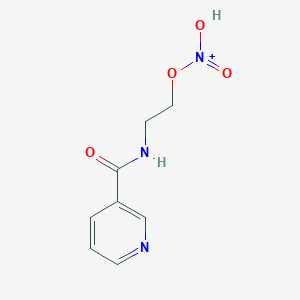
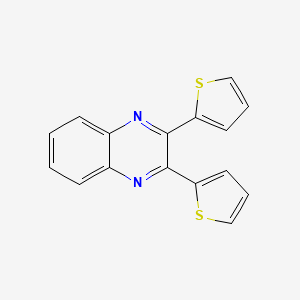
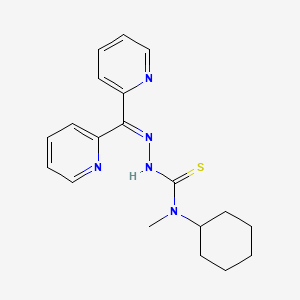
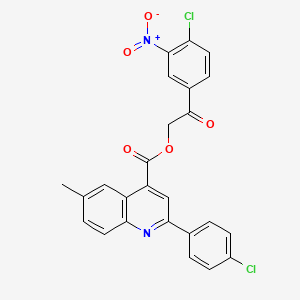
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)

![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15086837.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15086841.png)
![3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086848.png)
